molecular formula C15H20N2O2 B1612367 tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate CAS No. 90606-77-2

tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

Cat. No.: B1612367
CAS No.: 90606-77-2
M. Wt: 260.33 g/mol
InChI Key: KKKDSTYVFRNJIN-UHFFFAOYSA-N
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Description

tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in coordination chemistry, photochemistry, and as ligands in various catalytic processes. The tert-butyl group in this compound enhances its stability and solubility, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate typically involves the coupling of pyridine derivatives. One common method is the nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as the terminal reductant . This method is efficient and provides a high yield of the desired bipyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The incorporation of tert-butyl groups is achieved through alkylation reactions, which are well-established in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form bipyridine N-oxides.

    Reduction: Reduction reactions can convert it into dihydrobipyridine derivatives.

    Substitution: Halogenation and alkylation reactions are common, where the hydrogen atoms on the pyridine rings are substituted with halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.

Major Products

The major products formed from these reactions include bipyridine N-oxides, dihydrobipyridine derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The tert-butyl group enhances the solubility and stability of these complexes, making them more effective in catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: This compound is similar in structure but lacks the dihydro and carboxylate functionalities.

    2,2’-Bipyridine: A simpler bipyridine compound without the tert-butyl and carboxylate groups.

    5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with different substituents.

Uniqueness

tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is unique due to its combination of tert-butyl, dihydro, and carboxylate groups. This combination enhances its stability, solubility, and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

tert-butyl 4-pyridin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h4-7,9H,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDSTYVFRNJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582434
Record name tert-Butyl 3',6'-dihydro[2,4'-bipyridine]-1'(2'H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90606-77-2
Record name tert-Butyl 3',6'-dihydro[2,4'-bipyridine]-1'(2'H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

52 mg tetrakis(triphenylphosphine) palladium was added to 100 mg 2-chloropyridine, 327 mg 4-(4,4,5,5-tetramethyl-(1,3,2)dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 0.88 mL 2 mol/L sodiumcarbonate in 2 mL dioxane. The reaction was stirred for 15 min. at 140° C. in a microwave. Water was added and the reaction was extracted with DCM. The organic layer was dried and evaporated. The residue was purified by HPLC to yield 116 mg of the desired product. Rt: 1.03 min (method L), (M+H)+: 261
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
52 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.500 g, 1.04 mmol), 2-bromopyridine (0.164 g, 1.04 mmol), sodium carbonate (0.439 g, 4.14 mmol), tetrakis(triphenylphosphine)palladium(0) (0.120 g, 0.103 mmol) in ethylene glycol dimethyl ether (20 mL) and water (10 mL) was heated at about 85° C. for about 12 hours. The reaction mixture was allowed to cool to ambient temperature and the solvent was removed under reduced pressure. The residue was partitioned between water (25 mL) and dichloromethane (50 mL). The organic layer was separated and the aqueous layer was further extracted with dichloromethane (2×50 mL). The combined organic extracts were dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by using preparative RP-HPLC (Rainin C18, 8 mm, 300 Å, 35 cm; 5-100% acetonitrile—0.1M ammonium acetate over 20 min, 100% acetonitrile hold 10 minutes, 21 mL/min) to give tert-butyl 4-(pyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.202 g, 0.776 mmol) as a white solid; RP-HPLC (Table 1, Method b) Rt 2.78 min; m/z: (M+H)+ 261.
Quantity
0.164 g
Type
reactant
Reaction Step One
Quantity
0.439 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1 g, 3.23 mmol) in dioxane (35 ml) and water (2.0 ml) was added 2-bromopyridine (2.9 g, 18.35 mmol), K3PO4 (3.8 g, 17.90 mmol) and Pd(PPh3)4 (350 mg, 0.30 mmol), and the resulting mixture was allowed to react with stirring for 3 hours at 90° C. The reaction mixture was diluted with water (180 ml) and extracted with ethyl acetate (3×50 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the residue, which was purified via silica gel column chromatography (2% ethyl acetate in petroleum ether) to afford tert-butyl 4-(pyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as pink oil (1.1 g, 70%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Next, a pure solution of 4-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (18 g, 54 mmol) in THF (˜200 mL) was treated with 2-pyridylzinc bromide 0.5 molar solution in THF (from Aldrich, brown color) (124 mL, 62.5 mmol, 1.15 eq.) followed by Pd(PPh3)4 (from Strem Chemicals) (625 mg). The reaction mixture was heated at 60° C. for 90 minutes. The THF was removed by rotary evaporator. Ethyl acetate (300 mL) and 1 N NaOH (200 mL) were added to the residue, and the zinc salts were removed by filtration. The organic layer was separated and washed with brine (300 mL), dried (MgSO4), and concentrated on the rotary evaporator to give brown oil. Purification by flash chromatography using Hexane:Ethyl acetate 6:4 as eluent gave 9.0 g (64% yield) of 3′,6′-dihydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester as colorless oil. 1H NMR (300 MHz, DMSO-d6) δ 1.43 (s, 9H), 2.56 (m, 2H), 3.54 (t, 2H), 4.04 (m, 2H), 6.08 (m, 1H), 7.25 (dd, 1H), 7.56 (d, J=9 Hz, 1H), 7.77 (m, 1H), 8.54 (m, 1H); MS (DCI—NH3) m/z 259 (M+H)+, 277 (M+H+18)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
124 mL
Type
solvent
Reaction Step One
Quantity
625 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

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